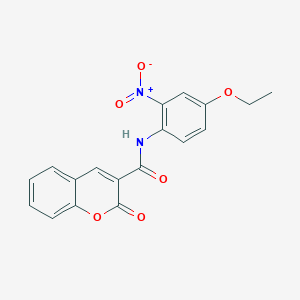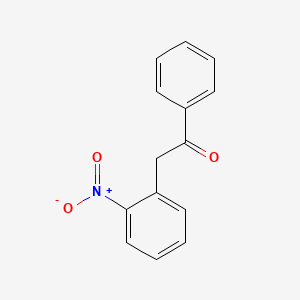
N-(4-ethoxy-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxy-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide, also known as ENCA or NSC 743380, is a synthetic compound that belongs to the class of chromene derivatives. It has gained attention in recent years due to its potential applications in scientific research, particularly in the study of cancer and inflammation.
Mechanism of Action
N-(4-ethoxy-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide exerts its effects by targeting multiple signaling pathways involved in inflammation and cancer. It has been shown to inhibit the activity of various enzymes and transcription factors, including COX-2, NF-κB, and STAT3, which play key roles in these processes.
Biochemical and Physiological Effects:
N-(4-ethoxy-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to possess a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-(4-ethoxy-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has several advantages as a research tool, including its high purity, stability, and solubility in water and organic solvents. However, its relatively low potency and selectivity may limit its use in certain experiments, and further optimization may be required to improve its pharmacological properties.
Future Directions
There are several potential future directions for research on N-(4-ethoxy-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide, including:
1. Investigation of its effects on other signaling pathways involved in cancer and inflammation.
2. Development of more potent and selective analogs of N-(4-ethoxy-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide for use in preclinical studies.
3. Evaluation of its efficacy in animal models of cancer and inflammatory diseases.
4. Exploration of its potential as a therapeutic agent for the treatment of these diseases.
In conclusion, N-(4-ethoxy-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is a promising compound with potential applications in scientific research. Further studies are needed to fully understand its mechanisms of action and to explore its potential as a therapeutic agent.
Synthesis Methods
N-(4-ethoxy-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide can be synthesized through a multistep process involving the condensation of 4-ethoxy-2-nitroaniline with ethyl acetoacetate, followed by cyclization and amidation reactions. The final product is obtained as a yellow crystalline powder with a purity of over 95%.
Scientific Research Applications
N-(4-ethoxy-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to possess anti-inflammatory and anticancer properties, making it a promising candidate for further research in these areas. In particular, studies have suggested that N-(4-ethoxy-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
properties
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6/c1-2-25-12-7-8-14(15(10-12)20(23)24)19-17(21)13-9-11-5-3-4-6-16(11)26-18(13)22/h3-10H,2H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAPUSGLRTZULF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxy-2-nitrophenyl)-2-oxochromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5091240.png)

![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B5091260.png)
![2-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5091261.png)

![4-{2-[1-(2-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]hydrazino}benzenesulfonic acid](/img/structure/B5091281.png)
![2-{4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5091294.png)



![2-ethyl-3-(4-fluorophenyl)-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091322.png)
![5-[({3-[(1-ethylpentyl)oxy]propyl}amino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5091327.png)

![ethyl 4-(4-methoxybenzyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxylate](/img/structure/B5091332.png)